

Computational modeling of propylene glycol diacetate molecular properties

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An In-depth Technical Guide to the Computational Modeling of **Propylene Glycol Diacetate** (PGDA) Molecular Properties

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Propylene glycol diacetate (PGDA) is a widely utilized solvent and emulsifier in various industries, including pharmaceuticals. A thorough understanding of its molecular properties is crucial for optimizing its use, predicting its behavior in complex formulations, and ensuring its safety and efficacy. Computational modeling offers a powerful, cost-effective, and efficient avenue for elucidating these properties at an atomic level. This technical guide provides a comprehensive overview of the theoretical frameworks and practical methodologies for the computational modeling of PGDA. While specific computational studies on PGDA are limited in publicly available literature, this document outlines the established protocols and workflows by drawing parallels with studies on its parent molecule, propylene glycol (PG), and other similar organic compounds. This guide details key computational experiments, including geometry optimization, molecular dynamics simulations, and the calculation of thermodynamic and spectroscopic properties.

Introduction to Propylene Glycol Diacetate (PGDA)

Propylene glycol diacetate (PGDA), with the chemical formula $C_7H_{12}O_4$, is a colorless liquid with a faint fruity odor.^[1] It is characterized by a high boiling point, low volatility, and excellent

solvency for a wide range of substances.[2][3] These characteristics make it a valuable component in drug formulations, coatings, inks, and cleaning agents.[3][4] Understanding its molecular geometry, conformational flexibility, intermolecular interactions, and thermodynamic stability is paramount for its application in drug development, where it can act as a solubilizer or plasticizer.[3]

Computational chemistry provides indispensable tools to predict and analyze molecular properties. Methods such as quantum mechanics (QM) and molecular mechanics (MM) can model a molecule's behavior, from its most stable structure to its dynamic interactions with other molecules, such as active pharmaceutical ingredients (APIs) or other excipients.

Molecular Properties of Propylene Glycol Diacetate

A baseline of known physical and chemical properties is essential before embarking on computational studies. These values serve as benchmarks for validating the accuracy of computational models.

Table 1: Summary of Known Physical and Chemical Properties of PGDA

Property	Value	Reference
Molecular Formula	C ₇ H ₁₂ O ₄	[5]
Molecular Weight	160.17 g/mol	[5][6]
CAS Number	623-84-7	[5]
Appearance	Colorless liquid	[5]
Density	1.05 g/mL at 25 °C	
Boiling Point	191 °C	
Flash Point	87 °C (closed cup)	
Refractive Index	n ₂₀ /D 1.414	
Topological Polar Surface Area	52.6 Å ²	[5]
SMILES	<chem>CC(COC(=O)C)OC(=O)C</chem>	[5]
InChIKey	MLHOXUWWKVQEJB-UHFFFAOYSA-N	[5]

Computational Methodologies and Protocols

This section details the primary computational methods that can be applied to characterize the molecular properties of PGDA. The workflows are presented as logical diagrams for clarity.

Molecular Geometry Optimization

The first step in most computational analyses is to determine the molecule's most stable three-dimensional structure, which corresponds to a minimum on the potential energy surface.[7]

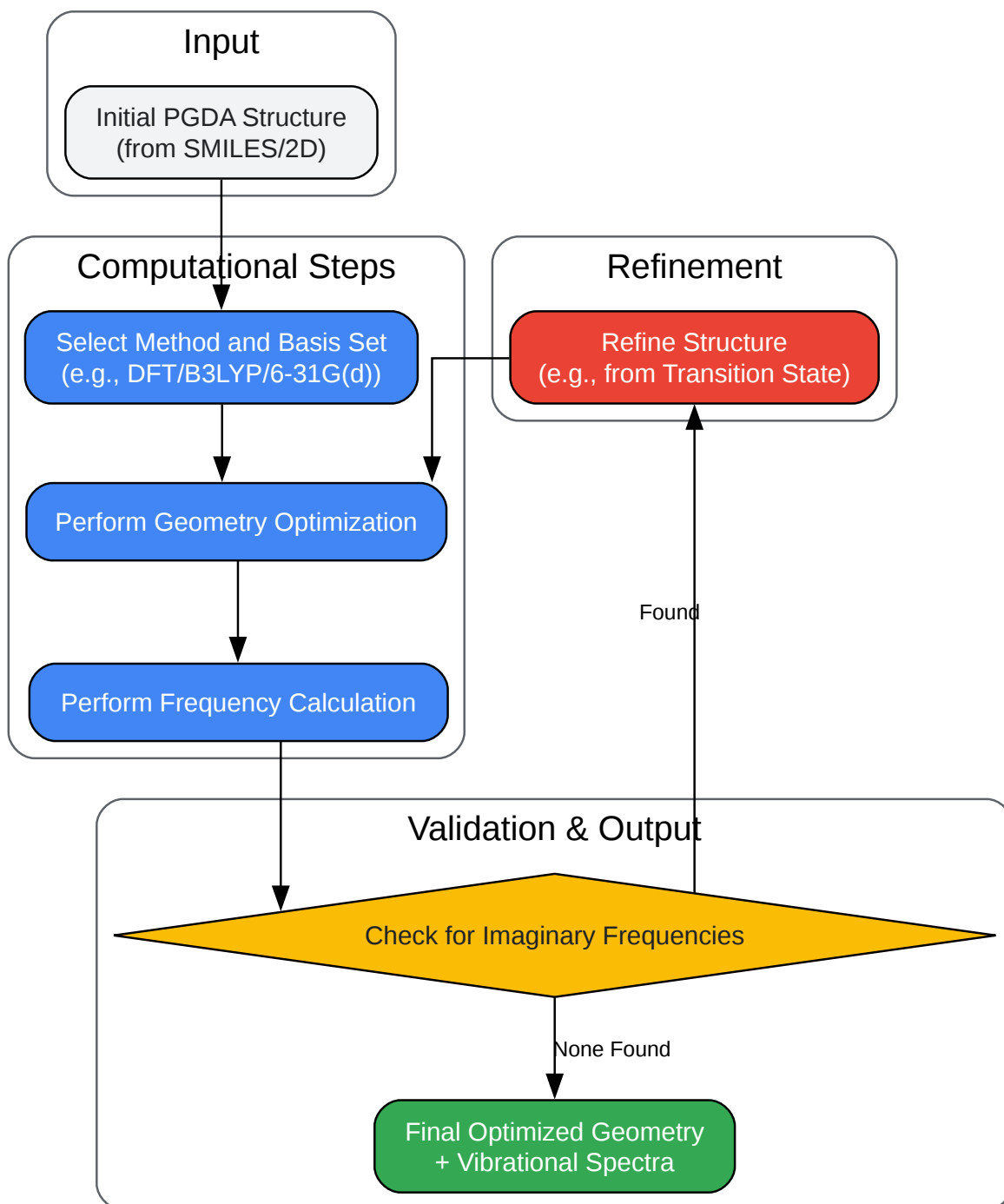
This equilibrium geometry is fundamental for calculating all other molecular properties accurately.[8]

Experimental Protocol:

- **Initial Structure Generation:** An initial 3D structure of PGDA is generated using its SMILES string or 2D representation in molecular editing software.

- **Method Selection:** A suitable level of theory and basis set are chosen. Density Functional Theory (DFT) methods, such as B3LYP, are commonly used for their balance of accuracy and computational cost.^[9] A Pople-style basis set like 6-31G(d) is often sufficient for initial optimizations of organic molecules.^[9]
- **Optimization Algorithm:** The geometry optimization is performed using an algorithm that iteratively adjusts atomic coordinates to find a lower energy conformation until a stationary point is reached.^[8]^[10]
- **Frequency Analysis:** A vibrational frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also yields the molecule's vibrational spectra (IR, Raman).

Workflow for PGDA Geometry Optimization

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Caption: A logical workflow for performing molecular geometry optimization.

Table 2: Predicted Data from Geometry Optimization of PGDA (Note: Values are placeholders as specific studies are not available)

Parameter	Type	Atoms Involved	Calculated Value
Bond Length	C-C	C1-C2	[Value in Å]
Bond Length	C=O	C3=O1	[Value in Å]
Bond Angle	O-C-C	O2-C1-C2	[Value in degrees]
Dihedral Angle	C-O-C-C	C4-O2-C1-C2	[Value in degrees]

Molecular Dynamics (MD) Simulations

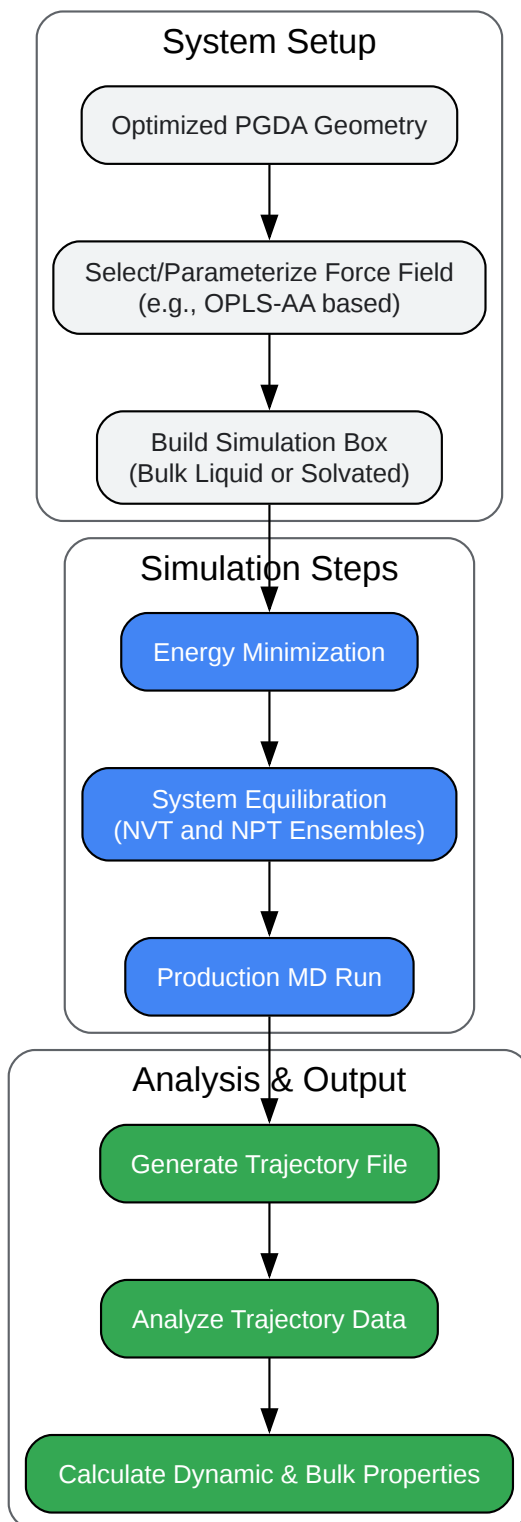
MD simulations model the dynamic behavior of a molecule over time, providing insights into its conformational flexibility, interactions with its environment, and bulk properties.

Experimental Protocol:

- **Force Field Selection:** A force field (a set of parameters and equations describing the potential energy of the system) is required. Since a specific force field for PGDA may not be available, one could be developed or adapted from existing ones like OPLS-AA (Optimized Potentials for Liquid Simulations), CHARMM, or GAFF.^[11] Studies on propylene glycol have successfully refined the OPLS potential using quantum chemical calculations.^[12] This involves calculating partial charges and defining parameters for bonds, angles, and dihedrals.
- **System Setup:** A simulation box is created. For bulk properties, this box is filled with multiple PGDA molecules. For solvation studies, PGDA is placed in a box with solvent molecules (e.g., water).
- **Energy Minimization:** The initial system's energy is minimized to remove any unfavorable atomic clashes.
- **Equilibration:** The system is gradually heated to the desired temperature and equilibrated at the target pressure (e.g., under NVT then NPT ensembles) to reach a stable state.

- **Production Run:** The simulation is run for an extended period (nanoseconds to microseconds) to collect trajectory data (atomic positions, velocities, and forces over time).
- **Analysis:** The trajectory is analyzed to calculate properties like radial distribution functions (RDFs), diffusion coefficients, and viscosity.

Workflow for PGDA Molecular Dynamics Simulation



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Caption: A generalized workflow for conducting molecular dynamics simulations.

Table 3: Predicted Data from MD Simulations of PGDA (Note: Values are placeholders as specific studies are not available)

Property	Description	Calculated Value
Diffusion Coefficient	Rate of molecular motion in the bulk liquid	[Value in cm ² /s]
Density	Bulk density of the simulated liquid	[Value in g/cm ³]
Enthalpy of Vaporization	Energy required to vaporize the liquid	[Value in kJ/mol]
Radial Distribution Function	Probability of finding another molecule at a distance r	[g(r) vs. r plot]

Calculation of Spectroscopic Properties

Computational methods can predict vibrational spectra (Infrared and Raman), which are useful for identifying a substance and understanding its bonding characteristics.

Experimental Protocol:

- **Harmonic Approximation:** As mentioned in Section 3.1, a frequency calculation on the optimized geometry provides harmonic frequencies. These are often systematically higher than experimental values and may be scaled by an empirical factor.
- **Ab Initio Molecular Dynamics (AIMD):** For higher accuracy and to account for anharmonic effects and temperature, AIMD simulations can be performed.[\[13\]](#)
- **Property Calculation:** During the AIMD run, the total dipole moment (for IR spectra) and the polarizability tensor (for Raman spectra) of the simulation cell are calculated at each time step.
- **Spectrum Generation:** The desired spectrum is generated by taking the Fourier transform of the time-correlation function of these properties.[\[13\]](#)[\[14\]](#)

Conclusion

While dedicated computational modeling studies on **propylene glycol diacetate** are not yet prominent in scientific literature, the necessary theoretical framework and methodological tools are well-established. By applying standard quantum mechanics and molecular mechanics protocols, as successfully demonstrated for the parent molecule propylene glycol, a wealth of information about PGDA's molecular properties can be uncovered. The workflows for geometry optimization, molecular dynamics simulation, and spectroscopic analysis outlined in this guide provide a robust roadmap for researchers. Such studies would yield valuable data on the structural, dynamic, and thermodynamic properties of PGDA, significantly benefiting its application in pharmaceutical sciences and other advanced material fields by enabling a more rational, model-driven approach to formulation and development.

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